molecular formula C7H11NO2 B1340413 1-Ethylpiperidine-2,4-dione CAS No. 99539-36-3

1-Ethylpiperidine-2,4-dione

Cat. No.: B1340413
CAS No.: 99539-36-3
M. Wt: 141.17 g/mol
InChI Key: YSBKSRFISPYBQD-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-2,4-dione is an organic compound with the molecular formula C7H11NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and two carbonyl groups at the 2 and 4 positions of the piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

1-Ethylpiperidine-2,4-dione can be synthesized through several synthetic routes. One common method involves the cyclization of N-ethyl-2-oxopropanamide with a suitable reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the piperidine ring. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethylpiperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-ethylpiperidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of N-ethylpiperidine-2,4-diol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethylpiperidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

1-Ethylpiperidine-2,4-dione can be compared with other similar compounds, such as:

    Piperidine-2,4-dione: Lacks the ethyl group, resulting in different chemical and biological properties.

    1-Methylpiperidine-2,4-dione: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    1-Propylpiperidine-2,4-dione: Has a propyl group, which affects its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-ethylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-8-4-3-6(9)5-7(8)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBKSRFISPYBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Added to 36.0 g of 3-carboethoxy-1-ethylpiperidine-2,4-dione (Referential Example 35) was 300 ml of a 10% aqueous solution of hydrochloric acid. The resultant mixture was refluxed for 40 minutes. After allowing the reaction mixture to cool down, it was extracted with chloroform. The chloroform layer was washed with water, dried and then concentrated, thereby obtaining 16.6 g of 1-ethylpiperidine-2,4-dione as a light yellowish oily substance (yield: 70%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydride (in the form of a 60% dispersion in oil) (447 mg) is suspended in N,N-dimethylformamide (10 ml), and thereto is added dropwise a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in N,N-dimethylformamide (30 ml). The mixture is stirred under ice-cooling for 30 minutes, and thereto is added dropwise ethyl iodide (0.97 ml). The mixture is stirred under ice-cooling for 30 minutes and further at room temperature for 2.5 hours. The reaction mixture is poured onto water and extracted with chloroform. The extract is washed with a saturated sodium chloride solution and dried. After evaporating the solvent, the residue is dissolved in ethanol (120 ml) and thereto is added 10% hydrochloric acid (60 ml), and the mixture is allowed to stand at 25° C. for 5 hours. After distilling off the solvent under reduced pressure, the residue is dissolved in chloroform, washed with 5% aqueous sodium hydrogen carbonate solution and water, and then dried. The solvent is distilled off to give 1-ethyl-2,4-dioxopiperidine (1.12 g, 78%).
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Synthesis routes and methods IV

Procedure details

300 ml of a 10% aqueous hydrochloric acid solution was added to 36.0 g of 3-carboethoxy-1-ethylpiperidine-2,4-dione, and they were refluxed for 40 minutes and allowed to cool. The resulting mixture was subjected to extraction by chloroform. The resulting chloroform layer was water-washed, dried and concentrated to obtain 16.6 g of 1-ethylpiperidine-2,4-dione as a light yellow oily matter with an yield of 70%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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